molecular formula C11H8BrNO3 B13214136 8-Bromo-5-methoxyisoquinoline-1-carboxylic acid

8-Bromo-5-methoxyisoquinoline-1-carboxylic acid

Cat. No.: B13214136
M. Wt: 282.09 g/mol
InChI Key: FMBOTKDEEOJWOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-methoxyisoquinoline-1-carboxylic acid typically involves the bromination of 5-methoxyisoquinoline-1-carboxylic acid. The reaction is carried out using bromine in an appropriate solvent under controlled conditions to ensure selective bromination at the 8-position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using industrial-grade reagents and solvents. The process is optimized for yield and purity, with subsequent purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-methoxyisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated isoquinoline derivatives .

Mechanism of Action

The mechanism of action of 8-Bromo-5-methoxyisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-5-methoxyisoquinoline-1-carboxylic acid is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

8-bromo-5-methoxyisoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H8BrNO3/c1-16-8-3-2-7(12)9-6(8)4-5-13-10(9)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

FMBOTKDEEOJWOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CN=C(C2=C(C=C1)Br)C(=O)O

Origin of Product

United States

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